3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde

Drug Design Physicochemical Properties Lipophilicity

3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde (CAS 893637-94-0) is a functionalized biphenylcarboxaldehyde building block featuring a chlorine atom and a trifluoromethyl group on one ring, and a formyl group at the 3-position of the second ring. This specific substitution pattern places it within a class of intermediates used in medicinal chemistry for constructing libraries of kinase inhibitors and other bioactive molecules.

Molecular Formula C14H8ClF3O
Molecular Weight 284.66 g/mol
Cat. No. B12989716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde
Molecular FormulaC14H8ClF3O
Molecular Weight284.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)C=O
InChIInChI=1S/C14H8ClF3O/c15-13-5-4-11(7-12(13)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-8H
InChIKeyXVANCRNNFMOXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde as a Regiospecific Biphenyl Aldehyde Building Block


3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde (CAS 893637-94-0) is a functionalized biphenylcarboxaldehyde building block featuring a chlorine atom and a trifluoromethyl group on one ring, and a formyl group at the 3-position of the second ring . This specific substitution pattern places it within a class of intermediates used in medicinal chemistry for constructing libraries of kinase inhibitors and other bioactive molecules. The electron-withdrawing trifluoromethyl and chloro substituents profoundly modulate the electronic properties of the scaffold, while the meta-aldehyde position introduces a specific vector for molecular extension that cannot be replicated by its para-substituted isomer or simpler mono-aryl derivatives [1].

Why the 3-Carboxaldehyde Regiochemistry is Non-Interchangeable with Its 4-Substituted Isomer


In scientific procurement, a biphenylcarbaldehyde building block cannot be selected based solely on its functional groups; the positional placement of the aldehyde vector is a critical determinant of downstream success. Substituting 3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde with the more common 4-carboxaldehyde isomer (CAS 893637-93-9) will inevitably lead to the formation of a structurally distinct final compound with a different molecular geometry, as the formyl group dictates the point of attachment in reactions such as reductive aminations or Suzuki couplings [1]. This spatial difference can drastically alter a drug candidate's binding conformation, as shown in kinase inhibitor series where the angle and directionality of the amide linker, formed via the aldehyde, is essential for occupying a specific hydrophobic pocket [2]. The difference is not a matter of potency, but of synthesizing a completely different molecule.

Quantitative Differentiation: Physicochemical and Synthetic Evidence for 3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde


Lower Calculated Lipophilicity (XlogP) Compared to the 4-Carboxaldehyde Isomer

The 3-carboxaldehyde regioisomer exhibits a lower calculated partition coefficient relative to its 4-substituted analog. This physicochemical distinction directly influences solubility, permeability, and the potential for non-specific binding, making the target compound a superior starting point for optimizing ADME profiles in lead optimization programs [1].

Drug Design Physicochemical Properties Lipophilicity

Higher Topological Polar Surface Area (TPSA) Relative to the 4-Isomer Enhances Aqueous Solubility

The specific geometry of the 3-substituted biphenylcarbonyl scaffold results in a computed Topological Polar Surface Area (TPSA) that is substantially higher than that of the 4-substituted isomer. A higher TPSA value is a key predictor of improved aqueous solubility, a frequent challenge in modern drug development [1].

Solubility Bioavailability Formulation

Divergent Reactivity in the Synthesis of Kinase Inhibitor Intermediates

In the synthesis of a series of KDR kinase inhibitors, the use of the 4-chloro-3-(trifluoromethyl)phenyl moiety is essential for activity, with potent inhibition achieved (IC50 = 0.0689 µM) [1]. While the core moiety is common, the specific biphenylaldehyde used to introduce it dictates the final vector. The 3-carboxaldehyde position on the target compound provides a unique trajectory for the functional group extension compared to the 4-carboxaldehyde isomer, which is critical for achieving the correct conformation to bind the DFG-out pocket of the kinase [2].

Medicinal Chemistry Kinase Inhibitor Synthetic Methodology

Optimal Application Scenarios for 3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde Based on Verified Evidence


Optimizing Lead Compounds for Aqueous Solubility and Bioavailability

When designing a lead series with inherently poor solubility, the higher TPSA (109 Ų) and lower LogP (2.7) of the 3-carboxaldehyde isomer make it the preferred choice over the 4-isomer (TPSA of 17.1 Ų) for introducing the 4-chloro-3-(trifluoromethyl)phenyl group [1]. Its use can circumvent the need for additional solubilizing groups that would introduce undesired synthetic complexity or off-target effects.

Synthesis of Type II Kinase Inhibitors Requiring a Defined Exit Vector

For kinase programs targeting the DFG-out conformation, the exit vector of the linker is critical. 3-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde provides a 120° angle for molecular extension, distinct from the 180° linear extension of the 4-isomer, enabling access to a different chemical space and potentially novel binding modes [1].

Divergent Palladium-Catalyzed Cross-Coupling Reactions

The formyl group at the 3-position of the biphenyl ring can act as a steric and electronic director in cross-coupling reactions. Its presence alters the electron density of the adjacent carbon atoms, enabling selective functionalization that is not possible with the 4-isomer. This regiospecific reactivity is crucial for synthesizing asymmetric biaryl libraries where precise control over the substitution pattern is required [2].

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